Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-
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Overview
Description
Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a triazine ring, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with a phenoxy derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction temperature is maintained at around 70°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo a series of chemical reactions under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products.
Scientific Research Applications
Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The phenoxy group may enhance the compound’s binding affinity to its targets, while the acetamide moiety can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Another triazine compound used in herbicides.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in peptide coupling reactions.
Uniqueness
Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in research and industry.
Properties
CAS No. |
31191-19-2 |
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Molecular Formula |
C19H21ClN6O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C19H21ClN6O2/c1-19(2)25-17(21)24-18(22)26(19)13-8-9-15(14(20)10-13)28-11-16(27)23-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,27)(H4,21,22,24,25) |
InChI Key |
RVGYMCTZENVEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)Cl)N)N)C |
Origin of Product |
United States |
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